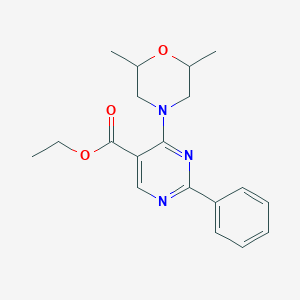

Ethyl 4-(2,6-dimethylmorpholino)-2-phenyl-5-pyrimidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The “2,6-dimethylmorpholino” part suggests the presence of a morpholine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols . The “2,6-dimethylmorpholino” component suggests the use of 2,6-dimethylmorpholine as a starting material .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, a phenyl ring, and a morpholine ring. The exact structure would depend on the positions of these rings and the ethyl and carboxylate groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine, phenyl, and morpholine rings. For example, morpholines are known to react with oxidizing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2,6-dimethylmorpholine is a clear liquid .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- The compound has been involved in reactions forming esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids, showcasing its utility in synthesizing diverse pyrimidine derivatives with potential applications in medicinal chemistry and materials science (Schenone, Sansebastiano, & Mosti, 1990).

Antiviral and Antimicrobial Activities

- Ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates, including derivatives similar to the compound , have demonstrated antiviral activities against herpes simplex virus type 1 (HSV-1) and antimycotic activities against fungal strains, highlighting their potential in developing new antiviral and antifungal agents (Sansebastiano, Mosti, Menozzi, Schenone, Muratore, Petta, Debbia, Schito, & Schito, 1993).

Nonlinear Optical (NLO) Properties

- Research on derivatives of pyrimidine, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, has contributed to the understanding of their promising applications in nonlinear optics (NLO), which are crucial for the development of new materials for optoelectronic devices (Hussain et al., 2020).

Anti-inflammatory and Antimicrobial Activity

- Pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing significant potential in the development of new therapeutic agents (A.S.Dongarwar et al., 2011).

Cardiotonic Activity

- Novel pyrimidine derivatives have been synthesized and evaluated for their cardiotonic activity, offering insights into the development of new compounds with potential applications in treating heart-related conditions (Dorigo et al., 1996).

Propiedades

IUPAC Name |

ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-4-24-19(23)16-10-20-17(15-8-6-5-7-9-15)21-18(16)22-11-13(2)25-14(3)12-22/h5-10,13-14H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZAVVSMYAMVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CC(OC(C2)C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322897 |

Source

|

| Record name | ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477854-61-8 |

Source

|

| Record name | ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)

![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)

![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2777978.png)

![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2777982.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2777983.png)

![2-Oxaspiro[5.5]undec-3-en-5-one](/img/structure/B2777986.png)

![5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)